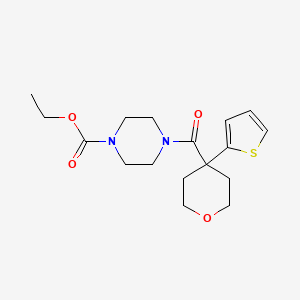
Ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals and other organic compounds . It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a carbonyl group attached to the piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperazine ring, with the thiophene and carbonyl groups attached. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Piperazine derivatives, including this compound, may undergo various chemical reactions. The reactivity of this compound would likely be influenced by the electron-donating and withdrawing effects of the thiophene and carbonyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Chemistry and Synthesis Applications
Chemical Reactions and Derivative Synthesis : Research by Vasileva et al. (2018) explored the reactivity of ethyl piperazine-1-carboxylate derivatives in chemical reactions to produce various compounds, including N,N′-disubstituted piperazine derivatives, highlighting the versatility of these compounds in synthetic organic chemistry Vasileva, Vaganov, Shipilovskikh, & Rubtsov, 2018.
Microwave-assisted Synthesis : Başoğlu et al. (2013) conducted microwave-assisted synthesis to create hybrid molecules containing ethyl piperazine-1-carboxylate, investigating their antimicrobial, antilipase, and antiurease activities. This study illustrates the role of ethyl piperazine derivatives in developing compounds with potential pharmacological activities Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013.
Biological Activities
Antimicrobial and Antifungal Activities : The work by Bektaş et al. (2007) focused on synthesizing 1,2,4-Triazole derivatives containing ethyl piperazine-1-carboxylate, evaluating their antimicrobial activities. This research underscores the potential of such derivatives in addressing microbial infections Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Antituberculosis Activity : Jeankumar et al. (2013) designed and synthesized ethyl piperazine derivatives as inhibitors of Mycobacterium tuberculosis, showcasing the compound's potential in developing novel antituberculosis agents Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013.
Anti-TMV and Antimicrobial Activities : Research by Reddy et al. (2013) explored the synthesis of new derivatives of piperazine doped with febuxostat, evaluating their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. This study indicates the utility of piperazine derivatives in agricultural applications and disease management Reddy, Rasheed, Subba Rao, Adam, Venkata Rami Reddy, & Raju, 2013.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(4-thiophen-2-yloxane-4-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-23-16(21)19-9-7-18(8-10-19)15(20)17(5-11-22-12-6-17)14-4-3-13-24-14/h3-4,13H,2,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVYVXLLCCHRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
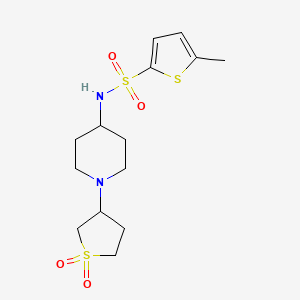

![N-(4-methoxyphenyl)-4-methyl-3-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B2870901.png)
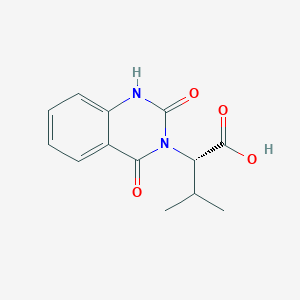
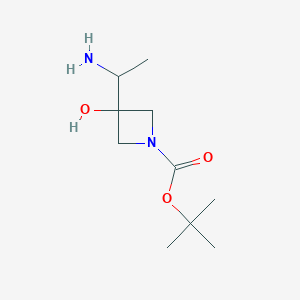

![2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride](/img/structure/B2870906.png)
![4-[2-(4-Bromophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2870907.png)
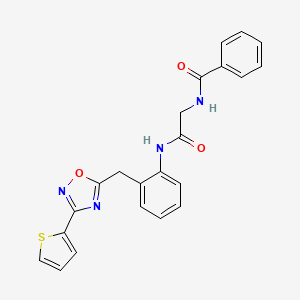
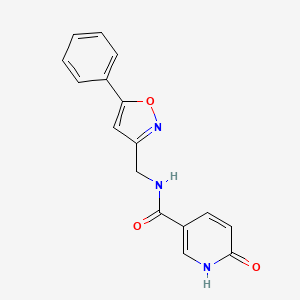

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methylpropanamide](/img/structure/B2870914.png)
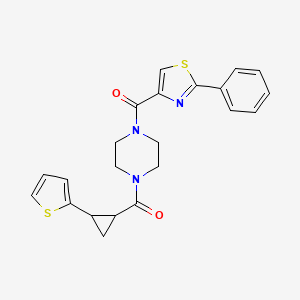
![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2870917.png)
